1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Description

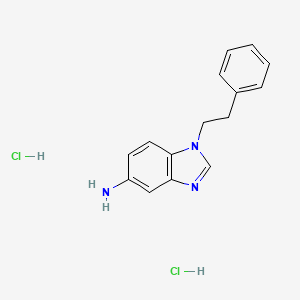

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-phenylethyl)benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.2ClH/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12;;/h1-7,10-11H,8-9,16H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNXPFVXRDLHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-Phenethyl-1H-benzoimidazole.

Reaction Conditions: The benzimidazole derivative is then reacted with an amine group under controlled conditions to form 1-Phenethyl-1H-benzoimidazol-5-ylamine.

Formation of Dihydrochloride Salt: The final step involves the conversion of the amine compound into its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Salt Form : Dihydrochloride salts generally exhibit higher solubility in aqueous media than free bases, but trihydrochloride salts (e.g., 1-Methyl-1H-benzoimidazol-5-ylamine trihydrochloride) may offer even greater solubility at the cost of increased molecular weight .

- Structural Diversity : Derivatives like 2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride replace the benzimidazole core with an imidazole ring, altering electronic properties and binding affinities .

Biological Activity

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound's unique structural properties contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride is C15H17Cl2N3, and it is classified as a dihydrochloride salt. The synthesis typically involves the preparation of the benzimidazole derivative followed by the formation of the dihydrochloride salt through reaction with hydrochloric acid. Its chemical reactivity includes oxidation, reduction, and substitution reactions, which can be utilized in further synthetic applications .

The mechanism of action for 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride primarily involves its binding to specific enzymes or receptors. This binding alters the activity of these biological targets, leading to various pharmacological effects. The precise pathways depend on the context of the biological system being studied .

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.25 µg/mL, demonstrating potent antibacterial effects .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1-Phenethyl-1H-benzoimidazol | MRSA | ≤ 0.25 |

| Other derivatives | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Anticancer Properties

The potential anticancer activity of 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride has been explored in various studies. Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis in cancer cells. Specific mechanisms include the inhibition of key signaling pathways involved in cancer progression .

Case Study: Anticancer Activity

In a study examining various benzimidazole derivatives, compounds were screened for their ability to inhibit tumor growth in vitro. The results indicated that certain derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .

Comparisons with Similar Compounds

When compared to other benzimidazole derivatives, such as 2-phenyl-1H-benzoimidazole and 5-amino-1H-benzoimidazole, 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride shows distinct biological profiles due to its specific structural modifications. These modifications enhance its binding affinity to biological targets, thus enhancing its pharmacological effects .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-Phenethyl-1H-benzoimidazol | High | Moderate |

| 2-Phenyl-1H-benzoimidazole | Moderate | Low |

| 5-Amino-1H-benzoimidazole | Low | High |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust .

- First Aid : For skin contact, wash with water for ≥15 minutes; for eye exposure, rinse with water for several minutes and remove contact lenses if present. Seek medical attention if irritation persists .

- Storage : Store in a cool, dry, ventilated area away from incompatible substances. Ensure containers are tightly sealed to prevent moisture absorption .

Q. What synthetic routes are commonly employed for preparing 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride?

- Methodological Answer :

- Reaction Optimization : Utilize nucleophilic substitution or condensation reactions between 1H-benzoimidazol-5-amine derivatives and phenethyl halides. Optimize solvent choice (e.g., ethanol, DMF) and temperature (60–80°C) to enhance yield .

- Salt Formation : React the free base with concentrated hydrochloric acid (HCl) in a 1:2 molar ratio under controlled pH (2–3) to precipitate the dihydrochloride salt. Purify via recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify aromatic proton environments (e.g., benzimidazole protons at δ 7.2–8.0 ppm) and phenethyl chain integration .

- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm) and C-Cl bonds (600–800 cm) characteristic of dihydrochloride salts .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, and Cl content to assess purity (>98% recommended for research use) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Purity Validation : Re-analyze batches via HPLC to rule out impurities (>99% purity required for reproducibility) .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/salt concentration variations in bioassays .

- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., octenidine dihydrochloride) to identify structure-activity relationships (SARs) .

Q. What strategies enhance the solubility and bioavailability of this dihydrochloride salt in pharmacological studies?

- Methodological Answer :

- Salt Form Advantages : The dihydrochloride form increases aqueous solubility vs. free base, particularly in polar solvents (e.g., PBS at pH 7.4) .

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to improve solubility without destabilizing the compound .

- Prodrug Design : Modify the phenethyl group with hydrophilic substituents (e.g., hydroxyl or carboxylate) to enhance membrane permeability .

Q. In the absence of comprehensive toxicological data, what experimental approaches assess acute/chronic toxicity?

- Methodological Answer :

- In Vitro Models : Perform MTT assays on human hepatocytes (e.g., HepG2) to screen for cytotoxicity (IC values) .

- In Vivo Testing : Conduct OECD Guideline 423 acute oral toxicity studies in rodents, monitoring weight loss, organ histopathology, and biochemical markers (e.g., ALT/AST) .

- Environmental Impact : Use Daphnia magna acute immobilization tests to evaluate ecotoxicity (EC) and biodegradability .

Data Contradiction Analysis

Q. How should conflicting data on antimicrobial efficacy be addressed?

- Methodological Answer :

- Strain-Specific Variability : Test against standardized microbial strains (e.g., P. aeruginosa ATCC 27853) and compare with positive controls (e.g., ciprofloxacin) .

- Mechanistic Studies : Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption kinetics and correlate with MIC/MBC values .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 215–220°C (decomposes) | |

| Solubility (Water, 25°C) | Gravimetric Analysis | 12.5 mg/mL | |

| Cytotoxicity (HepG2 IC) | MTT Assay | 48 ± 3 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.